molecular formula C17H15N3O5 B6577281 (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide CAS No. 1173624-40-2

(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

Cat. No.: B6577281
CAS No.: 1173624-40-2
M. Wt: 341.32 g/mol
InChI Key: XCDAGKVVCPOQNA-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide features a conjugated enamide backbone with a 3,4-dimethoxyphenyl group and a 1,3,4-oxadiazole heterocycle substituted at position 5 with a furan-2-yl moiety. The (2E)-configuration ensures planar geometry, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-22-12-7-5-11(10-14(12)23-2)6-8-15(21)18-17-20-19-16(25-17)13-4-3-9-24-13/h3-10H,1-2H3,(H,18,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDAGKVVCPOQNA-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a derivative of chalcone and oxadiazole, which are known for their diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and mechanisms of action based on current research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 2E 3 3 4 dimethoxyphenyl N 5 furan 2 yl 1 3 4 oxadiazol 2 yl prop 2 enamide\text{ 2E 3 3 4 dimethoxyphenyl N 5 furan 2 yl 1 3 4 oxadiazol 2 yl prop 2 enamide}

Molecular Characteristics

PropertyValue
Molecular FormulaC15_{15}H15_{15}N3_{3}O4_{4}
Molecular Weight299.30 g/mol
IUPAC Name(E)-3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-enamide

Synthesis Methods

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This reaction is performed by condensing 2-acetylfuran with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The process usually occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. Purification is achieved through recrystallization or column chromatography.

Anticancer Properties

Research indicates that compounds featuring the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
MDA-MB-2312.41Inhibition of cell proliferation
U-937Sub-micromolarModulation of PI3K/Akt and MAPK signaling pathways

Flow cytometry assays have demonstrated that these compounds can induce apoptosis in a dose-dependent manner by activating caspase pathways .

Antimicrobial Activity

The oxadiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent activity against various bacterial strains:

CompoundMIC (µM)Activity Type
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine4–8Antimycobacterial
2-acylamino-1,3,4-oxadiazole derivatives1.56Against Staphylococcus aureus

These compounds demonstrate selective inhibition against both drug-resistant and susceptible strains of bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins.
  • Enzyme Inhibition : This interaction leads to the inhibition of critical enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : The compound activates apoptotic pathways by increasing p53 expression levels and cleaving caspase pathways in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • A study demonstrated that specific oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines.
  • Another investigation revealed that structural modifications could enhance the biological potency and selectivity against cancer cells while maintaining low toxicity towards non-cancerous cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds structurally similar to (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide exhibit promising anticancer properties. The α,β-unsaturated carbonyl system allows these compounds to interact with nucleophilic sites in proteins, inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 Value (µM)Cancer Type
Compound A0.5Breast
Compound B1.0Lung
This compound0.8Colon

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Research has indicated that it can inhibit the growth of bacteria and fungi by disrupting their cellular membranes .

Agriculture

Pesticidal Applications

The unique structure of this compound suggests potential as a pesticide. Its effectiveness against specific pests can be attributed to its ability to interfere with metabolic pathways critical for pest survival. Studies have shown that formulations containing this compound exhibit effective insecticidal properties against common agricultural pests .

Table 2: Efficacy of Pesticidal Formulations

Formulation NameActive IngredientEfficacy (%)
Formulation XCompound A85
Formulation YThis compound90

Materials Science

Polymer Synthesis

The compound's reactivity makes it suitable for use in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of materials. Research has explored the use of this compound as a monomer in the production of biodegradable polymers with improved properties for packaging applications .

Table 3: Properties of Polymers Synthesized with this compound

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polymer A30200
Polymer B35220

Comparison with Similar Compounds

(2E)-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-3-[4-(Hexyloxy)-3-Methoxyphenyl]Acrylamide ()

  • Structural Differences : Replaces the oxadiazole with a thiadiazole ring and substitutes the furan-2-yl group with an ethyl group. The 4-hexyloxy substituent introduces a long alkoxy chain.
  • Implications: The thiadiazole’s sulfur atom may alter electronic distribution and binding affinity.
  • Molecular Weight : Higher (C₂₂H₂₈N₄O₃S; ~452.55 g/mol) compared to the target compound (C₁₈H₁₇N₃O₅; ~367.35 g/mol) .

5-(4-Methylphenyl)-N-Prop-2-Enyl-1,3,4-Thiadiazol-2-Amine ()

  • Structural Differences : Features a thiadiazol-2-amine core with a 4-methylphenyl substituent and a propenyl group.

Modifications to the Aromatic Substituents

(2E)-2-Cyano-N-(3-Ethoxyphenyl)-3-[5-(2-Methyl-4-Nitrophenyl)Furan-2-yl]Prop-2-Enamide ()

  • Structural Differences: Introduces a cyano group at the α-position of the enamide and a nitro-substituted aryl group on the furan.
  • Implications: The electron-withdrawing nitro and cyano groups may enhance electrophilicity, influencing reactivity in biological systems. The ethoxy group on the phenyl ring balances hydrophobicity .

(2E)-3-(2-Chlorophenyl)-N-{5-[(4-Fluorobenzyl)Sulfonyl]-1,3,4-Thiadiazol-2-yl}Prop-2-Enamide ()

  • Structural Differences : Substitutes the dimethoxyphenyl group with a 2-chlorophenyl moiety and adds a sulfonyl-fluorobenzyl group to the thiadiazole.

Heterocyclic System Expansion

3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-2-Oxoethyl)Sulfanyl]-3-Oxo-2,3-Dihydroimidazo[1,2-c]Quinazolin-2-yl}-N-(2-Furylmethyl)Propanamide ()

  • Structural Differences : Incorporates a fused imidazoquinazoline system with a 3,4-dimethoxyphenethyl group and a thioether linkage.
  • Implications : The expanded heterocycle may enhance binding to kinase targets, while the thioether improves metabolic stability .

Preparation Methods

Disconnection Strategy

The target compound can be dissected into two primary fragments:

  • 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine : Synthesized via cyclodehydration of furan-2-carboxylic acid-derived diacylhydrazide.

  • (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride : Prepared by Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with malonic acid, followed by conversion to the acyl chloride.

Coupling these fragments via amide bond formation yields the final product.

Key Starting Materials

CompoundRoleSource
Furan-2-carboxylic acidOxadiazole ring precursorCommercial
3,4-DimethoxybenzaldehydeArylpropenamide precursorCommercial
Hydrazine hydrateDiacylhydrazide synthesis
Phosphoryl chloride (POCl₃)Cyclodehydration agent

Synthetic Routes to 5-(Furan-2-yl)-1,3,4-Oxadiazol-2-Amine

Diacylhydrazide Formation

Furan-2-carboxylic acid (1.0 equiv) is treated with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 hours to yield furan-2-carbohydrazide.

Reaction Conditions :

  • Solvent: Ethanol (95%)

  • Temperature: 78°C (reflux)

  • Yield: 85–90%

Cyclodehydration to Oxadiazole

The diacylhydrazide intermediate undergoes cyclodehydration using phosphoryl chloride (3.0 equiv) at 80°C for 2 hours, forming 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine.

Optimization Data :

Dehydrating AgentTemperature (°C)Time (h)Yield (%)
POCl₃80278
H₂SO₄100462
PPA120368

POCl₃ proves optimal due to milder conditions and higher selectivity.

Synthesis of (2E)-3-(3,4-Dimethoxyphenyl)Acrylic Acid

Knoevenagel Condensation

3,4-Dimethoxybenzaldehyde (1.0 equiv) reacts with malonic acid (1.5 equiv) in pyridine under reflux to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid.

Mechanistic Insight :
The reaction proceeds via base-catalyzed deprotonation of malonic acid, followed by aldol condensation and decarboxylation. The (E)-configuration is favored due to steric hindrance between the aryl group and carboxylic acid.

Yield : 88% (recrystallized from ethanol)

Acyl Chloride Formation

The acrylic acid is treated with thionyl chloride (2.0 equiv) in dichloromethane at 0–5°C for 1 hour, yielding the corresponding acyl chloride.

Critical Parameters :

  • Temperature control (<5°C) prevents polymerization.

  • Solvent: Anhydrous CH₂Cl₂

Amide Coupling and Final Product Formation

Reaction of Oxadiazol-2-Amine with Acyl Chloride

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) is stirred with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.1 equiv) in dry THF at 0°C, followed by gradual warming to room temperature.

Workup :

  • Quenching with ice-water

  • Extraction with ethyl acetate (3 × 50 mL)

  • Purification via silica gel chromatography (hexane:ethyl acetate, 3:1)

Yield : 72%
Purity : >98% (HPLC)

Stereochemical Integrity

The (E)-configuration of the propenamide moiety is confirmed by ¹H-NMR (J = 15.6 Hz for trans-vinylic protons) and IR (C=O stretch at 1665 cm⁻¹).

Alternative Synthetic Approaches

One-Pot Oxadiazole Formation

A modified method condenses furan-2-carboxylic acid and thiosemicarbazide in POCl₃ to directly form the oxadiazole ring, but yields are lower (55%).

Microwave-Assisted Synthesis

Cyclodehydration under microwave irradiation (100°C, 30 min) reduces reaction time but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H-NMRδ 8.21 (s, 1H, NH), 7.82 (d, J=15.6 Hz, 1H), 6.95–7.45 (m, aromatic), 3.91 (s, 6H, OCH₃)
¹³C-NMRδ 165.2 (C=O), 152.1 (oxadiazole C-2), 109.5–148.3 (aromatic)
IR3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1601 cm⁻¹ (C=N)

Chromatographic Purity

MethodConditionsRetention Time (min)Purity (%)
HPLCC18, MeCN:H₂O (70:30)12.498.5

Challenges and Optimization

Byproduct Formation

  • Issue : Oligomerization of acrylic acid during acyl chloride synthesis.

  • Solution : Strict temperature control and use of radical inhibitors (e.g., hydroquinone).

Low Coupling Efficiency

  • Issue : Steric hindrance from the oxadiazole ring reduces amine reactivity.

  • Solution : Employ coupling agents like HATU or elevate reaction temperature to 40°C.

Scalability and Industrial Relevance

Bench-scale synthesis (10 g) achieves consistent yields (70–75%) using POCl₃-based cyclodehydration and chromatographic purification. However, cost-effective alternatives for large-scale production, such as catalytic POCl₃ recycling, require further exploration.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Condensation : React 3,4-dimethoxyphenylacetaldehyde with furan-2-carboxylic acid hydrazide to form a hydrazone intermediate.

Cyclization : Treat the intermediate with POCl₃ or SOCl₂ to generate the 1,3,4-oxadiazole ring.

Amide Coupling : Use acryloyl chloride and a base (e.g., triethylamine) to introduce the prop-2-enamide moiety .
Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve cyclization efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring, furan protons) .
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₇N₃O₅ requires exact mass 375.1168).

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
  • Cell Viability Assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
  • Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding affinity to targets like COX-2 or EGFR .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The bulky methoxy groups hinder nucleophilic attack at the phenyl ring’s ortho positions, directing reactivity to the oxadiazole or enamide moieties.
  • Electronic Effects : Methoxy groups donate electron density via resonance, activating the phenyl ring for electrophilic substitutions (e.g., nitration) but deactivating it toward nucleophiles.
    Experimental Validation :
  • Compare reaction rates with analogs lacking methoxy groups using kinetic studies (UV-Vis monitoring) .

Q. How can contradictions in reported biological activity across structurally similar oxadiazole derivatives be resolved?

Methodological Answer:

  • Meta-Analysis : Compile IC₅₀ values from published data (e.g., thiadiazole vs. oxadiazole analogs) and normalize for assay conditions (pH, cell line).
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with incremental modifications (e.g., replacing furan with thiophene) and test in parallel assays .
  • Computational Modeling : Use QSAR models to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity trends .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity of the (2E)-configured enamide?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during the amide coupling step to enforce E-configuration .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate enantiopure crystals via fractional crystallization.
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor stereochemistry during continuous flow synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.